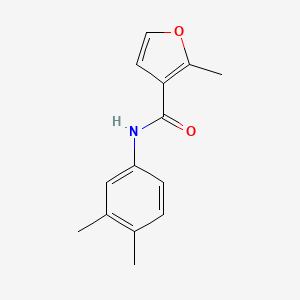![molecular formula C15H13ClO2 B5705931 1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone
Descripción general
Descripción
1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone, also known as CBOPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to modulate certain biochemical pathways and its potential use as a research tool in the study of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Antimicrobial Activity : A study by Dave et al. (2013) investigated the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one using 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone, demonstrating its antimicrobial activity against various bacterial species including Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
Synthesis Methods : Natarajan et al. (2017) described a visible-light assisted method for synthesizing aryl glyoxals from acetoarylones, highlighting the oxidation of 1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone. This provides an environmentally friendly alternative to traditional oxidation reactions (Natarajan et al., 2017).
Molecular Structure and Analysis : Cai et al. (2020) synthesized 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime and analyzed its structure using various spectroscopic methods and X-ray crystallography, providing insights into molecular interactions and electronic properties (Cai et al., 2020).
Applications in Material Science and Pharmacology
Fungicidal Activity : Liu et al. (2012) reported on the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing 1-(4-chlorophenyl)ethanone, showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).
Binary Mixture Studies for Engineering Applications : Tangeda and Nallani (2005) conducted ultrasonic studies of binary mixtures including 1-(4-chloro-phenyl)-ethanone with N-methyl-acetamide, providing valuable data for engineering and materials science applications (Tangeda & Nallani, 2005).
Propiedades
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-3-2-4-15(9-13)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBIVLRMFWATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Chlorobenzyl)oxy]phenyl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



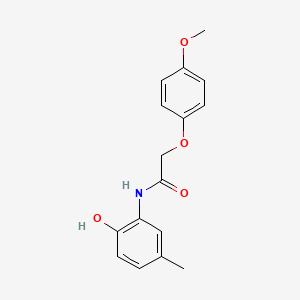
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
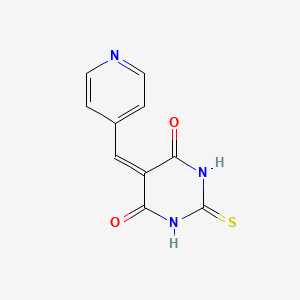
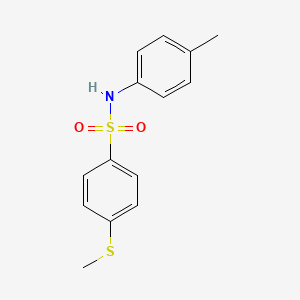
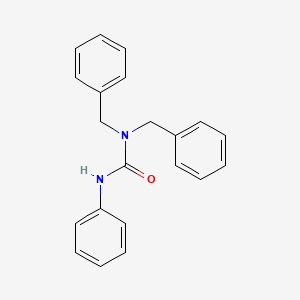
![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)

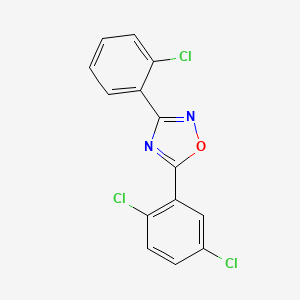
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
